molecular formula C10H9N3OS3 B12751953 8H-(1,3,4)Thiadiazolo(3,2-a)thieno(2,3-d)pyrimidin-8-one, 6,7-dimethyl-2-(methylthio)- CAS No. 88753-88-2

8H-(1,3,4)Thiadiazolo(3,2-a)thieno(2,3-d)pyrimidin-8-one, 6,7-dimethyl-2-(methylthio)-

Cat. No.: B12751953
CAS No.: 88753-88-2
M. Wt: 283.4 g/mol
InChI Key: XCFXEZDDJBRCHL-UHFFFAOYSA-N
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Description

8H-(1,3,4)Thiadiazolo(3,2-a)thieno(2,3-d)pyrimidin-8-one, 6,7-dimethyl-2-(methylthio)-: is a heterocyclic compound that belongs to the class of thiadiazolo-thienopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of sulfur and nitrogen atoms in the ring structure contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8H-(1,3,4)Thiadiazolo(3,2-a)thieno(2,3-d)pyrimidin-8-one, 6,7-dimethyl-2-(methylthio)- can be achieved through multi-component reactions. One common method involves the reaction of aromatic aldehydes, ethyl acetoacetate, and derivatives of 1,3,4-thiadiazoles in the presence of an ionic liquid catalyst under microwave irradiation . This method is efficient and environmentally friendly, offering high yields and short reaction times.

Industrial Production Methods: Industrial production of this compound may involve similar multi-component reactions but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitrogen or sulfur atoms, potentially converting them to amines or thiols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methylthio group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or thiols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic systems. Its unique structure allows for the exploration of new chemical reactivities and properties.

Biology: In biological research, the compound has shown potential as an antimicrobial and anticancer agent. Its ability to disrupt DNA replication and inhibit bacterial growth makes it a valuable candidate for drug development .

Medicine: The compound’s anticancer properties are of particular interest in medicinal chemistry. It has been studied for its ability to induce apoptosis in cancer cells and inhibit tumor growth.

Industry: In the industrial sector, the compound can be used in the development of new materials with specific electronic or optical properties. Its unique structure allows for the design of materials with tailored functionalities.

Mechanism of Action

The mechanism of action of 8H-(1,3,4)Thiadiazolo(3,2-a)thieno(2,3-d)pyrimidin-8-one, 6,7-dimethyl-2-(methylthio)- involves its interaction with cellular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it can inhibit key enzymes involved in cellular metabolism, further contributing to its antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds:

  • 1,3,4-Thiadiazolo(3,2-a)pyrimidines
  • Thienopyrimidines
  • Thiadiazolothienopyrimidinones

Comparison: Compared to other similar compounds, 8H-(1,3,4)Thiadiazolo(3,2-a)thieno(2,3-d)pyrimidin-8-one, 6,7-dimethyl-2-(methylthio)- stands out due to its unique combination of sulfur and nitrogen atoms in the ring structure. This contributes to its enhanced biological activity and reactivity.

Properties

88753-88-2

Molecular Formula

C10H9N3OS3

Molecular Weight

283.4 g/mol

IUPAC Name

4,5-dimethyl-11-methylsulfanyl-6,10-dithia-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-3(7),4,8,11-tetraen-2-one

InChI

InChI=1S/C10H9N3OS3/c1-4-5(2)16-7-6(4)8(14)13-9(11-7)17-10(12-13)15-3/h1-3H3

InChI Key

XCFXEZDDJBRCHL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C(=O)N3C(=N2)SC(=N3)SC)C

Origin of Product

United States

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